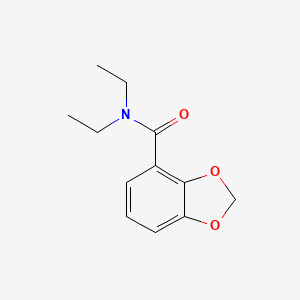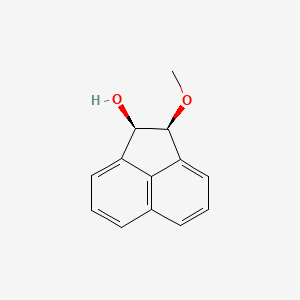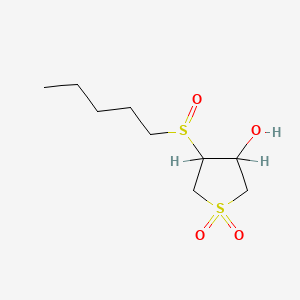![molecular formula C14H18O2S B14455764 2-[(Phenylsulfanyl)methyl]cyclohexane-1-carboxylic acid CAS No. 76358-97-9](/img/structure/B14455764.png)
2-[(Phenylsulfanyl)methyl]cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Phenylsulfanyl)methyl]cyclohexane-1-carboxylic acid is an organic compound that features a cyclohexane ring substituted with a phenylsulfanyl group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Phenylsulfanyl)methyl]cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexane derivatives with phenylsulfanyl reagents under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where cyclohexane is reacted with phenylsulfanyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Phenylsulfanyl)methyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(Phenylsulfanyl)methyl]cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(Phenylsulfanyl)methyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can engage in various chemical interactions, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. These interactions can influence the compound’s biological activity and its effects on cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanecarboxylic acid: A simpler analog with only a carboxylic acid group.
Phenylsulfanylcyclohexane: Lacks the carboxylic acid group but contains the phenylsulfanyl group.
Cyclohexylsulfanylcarboxylic acid: Contains a sulfanyl group instead of a phenylsulfanyl group.
Uniqueness
2-[(Phenylsulfanyl)methyl]cyclohexane-1-carboxylic acid is unique due to the presence of both the phenylsulfanyl and carboxylic acid groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
76358-97-9 |
|---|---|
Molekularformel |
C14H18O2S |
Molekulargewicht |
250.36 g/mol |
IUPAC-Name |
2-(phenylsulfanylmethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H18O2S/c15-14(16)13-9-5-4-6-11(13)10-17-12-7-2-1-3-8-12/h1-3,7-8,11,13H,4-6,9-10H2,(H,15,16) |
InChI-Schlüssel |
IMHSDNULRKCRML-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)CSC2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(4-Chlorophenyl)acryloyl]benzoic acid](/img/structure/B14455683.png)

![Acetamide, N-[5-[(3-chloro-2-propenyl)(2-cyanoethyl)amino]-2-[(4-cyano-3-methyl-5-isothiazolyl)azo]phenyl]-](/img/structure/B14455692.png)
![Thiourea, N,N'-bis[3-(triethylsilyl)propyl]-](/img/structure/B14455702.png)
![2-[(2,4-Dinitrophenyl)methanesulfonyl]-1,3-benzothiazole](/img/structure/B14455704.png)


![N'-[2-[2-(methylamino)ethylamino]ethyl]ethane-1,2-diamine](/img/structure/B14455727.png)






